(R)-2-Methyl-1,4-butanediol
Overview
Description
®-2-Methyl-1,4-butanediol is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, making it optically active. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Methyl-1,4-butanediol can be synthesized through several methods. One common approach involves the reduction of 2-methylsuccinic acid or its derivatives. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
In industrial settings, ®-2-Methyl-1,4-butanediol is often produced through catalytic hydrogenation of 2-methyl-1,4-butanedione. This process typically involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-1,4-butanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form 2-methyl-1,4-butanediol using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: 2-Methyl-1,4-butanedione.
Reduction: ®-2-Methyl-1,4-butanediol.
Substitution: Various halogenated derivatives depending on the substituting agent used.
Scientific Research Applications
®-2-Methyl-1,4-butanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: ®-2-Methyl-1,4-butanediol is used in the production of specialty chemicals and materials, including resins and plasticizers.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1,4-butanediol depends on its specific application. In chemical synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by its interactions with enzymes and other molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-1,4-butanediol: The enantiomer of ®-2-Methyl-1,4-butanediol, with similar chemical properties but different optical activity.
1,4-Butanediol: A related compound without the methyl group, used in the production of plastics and solvents.
2-Methyl-2,4-pentanediol: Another diol with a different carbon chain structure, used as a solvent and in chemical synthesis.
Uniqueness
®-2-Methyl-1,4-butanediol is unique due to its chiral nature, which makes it valuable in the synthesis of optically active compounds. Its specific structure allows for selective reactions, making it a versatile intermediate in various chemical processes.
Properties
IUPAC Name |
(2R)-2-methylbutane-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCBGWLCXSUTHK-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945304 | |
Record name | 1,4-Butanediol, 2-methyl-, (2R) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22644-28-6 | |
Record name | (2R)-2-Methyl-1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22644-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Butanediol, 2-methyl-, (2R) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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